![molecular formula C6H10N2O3 B3353333 D-Proline, 1-(aminocarbonyl)-(9CI) CAS No. 54080-03-4](/img/structure/B3353333.png)
D-Proline, 1-(aminocarbonyl)-(9CI)
Overview
Description
D-Proline is a non-canonical amino acid with a unique distribution pattern in biological systems, playing a crucial role in pharmaceutical synthesis . It’s found in specific proteins and peptides within cells, and is involved in metabolic pathways . In pharmaceutical synthesis, D-Proline serves as a fundamental building block for the creation of various drugs, particularly in asymmetric synthesis and peptide-based drug development .
Synthesis Analysis
Proline synthesis, whether from glucose, glutamine or ornithine, is coupled to oxidation of reduced pyridine nucleotides (NAD[P]H) through the activity of Aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and/or Pyrroline-5-carboxylate reductase 1,2 or 3/L (PYCR1, 2 or 3/L) . The optimization of D-Proline synthesis techniques has further facilitated its widespread utilization in drug discovery .Molecular Structure Analysis
Proline is a non-essential proteinogenic amino acid that is available from both diet and endogenous synthesis. It has a unique cyclic structure—a pyrrolidine ring in which the side chain is connected to the amino group to form a secondary amine—that confers the amino acid significant rigidity .Chemical Reactions Analysis
D-Proline is used in the creation of various pharmaceutical compounds, enhancing their efficacy and reducing potential side effects . It’s also involved in metabolic pathways where it can be synthesized or degraded to meet cellular demands .Physical And Chemical Properties Analysis
Proline is recognized to be beneficial in two critical ways. Firstly, it is responsible for the creation of collagen, and secondly, it helps diminish arteriosclerosis . Its molecular weight is 115.13046 g/mol and its molecular formula is C5H9NO2 .Mechanism of Action
D-Proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity .
Safety and Hazards
Future Directions
D-Proline has become of major interest because new experimental evidence suggests that various species of cicadas have a pair of isomeric adipokinetic neuropeptide hormones that differ only by the presence of either L- or D-Pro in the AA sequence . Unraveling the main factors influencing proline metabolism in normal physiology and disease will shed light on new effective treatment strategies .
properties
IUPAC Name |
(2R)-1-carbamoylpyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357547 | |
Record name | D-Proline, 1-(aminocarbonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Proline, 1-(aminocarbonyl)-(9CI) | |
CAS RN |
54080-03-4 | |
Record name | D-Proline, 1-(aminocarbonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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